Fmoc-(fmochmb)val-OH

Difficult peptide synthesis Hmb backbone protection Fmoc SPPS aggregation

Fmoc-(FmocHmb)Val-OH addresses the critical challenge of on-resin peptide aggregation during Fmoc SPPS of hydrophobic or β-sheet-forming sequences. Substituting standard Fmoc-Val-OH with this bisFmoc-Hmb derivative restores synthetic efficiency. • Suppresses intermolecular β-sheet hydrogen bonding, enabling elongation of aggregation-prone sequences • Reduces aspartimide/piperidide by-product formation at Asp/Asn junctions • Available as analytically defined commercial product (≥95% HPLC, ≥99.5% ee) for GMP scale-up

Molecular Formula C43H39NO8
Molecular Weight 697.784
CAS No. 148515-86-0
Cat. No. B585113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(fmochmb)val-OH
CAS148515-86-0
Molecular FormulaC43H39NO8
Molecular Weight697.784
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1
InChIKeySEBWBBFTTQDBSZ-FAIXQHPJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(fmochmb)val-OH (CAS 148515-86-0): Product Identity and Role in Difficult Peptide Synthesis


Fmoc-(fmochmb)val-OH (syn. Fmoc-(FmocHmb)Val-OH, N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine) is a doubly Fmoc-protected valine derivative belonging to the class of N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl) amino acids [1]. It serves as a building block in Fmoc solid-phase peptide synthesis (SPPS), introducing a 2-hydroxy-4-methoxybenzyl (Hmb) backbone amide protecting group that reversibly blocks interchain hydrogen bonding . This structural modification is specifically designed to counteract aggregation during the assembly of ‘difficult’ peptide sequences, thereby improving product purity and yield [2].

Why Generic Fmoc-Amino Acids Cannot Replace Fmoc-(fmochmb)val-OH in Aggregation-Prone Sequences


Standard Fmoc-amino acids such as Fmoc-Val-OH lack the Hmb backbone modification and are unable to disrupt intermolecular β-sheet hydrogen bonding, leaving the growing peptide chain susceptible to on-resin aggregation during SPPS [1]. This aggregation leads to incomplete acylation and deprotection, reduced crude purity, and low overall yield [2]. Even among Hmb-protected amino acid derivatives, variations exist: the monoFmoc variants (Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids) show different synthetic yields compared to the bisFmoc derivatives, highlighting that the protecting group format directly influences synthetic efficiency [3]. Therefore, substituting Fmoc-(fmochmb)val-OH with a standard Fmoc-valine or a different Hmb-protected analog is not a functionally equivalent swap and can result in failed syntheses or substantially lower product quality.

Quantitative Differentiation of Fmoc-(fmochmb)val-OH from Closest Analogs and Alternatives


Hmb Backbone Protection vs. Standard Fmoc-Val-OH: Impact on Crude Peptide Purity in Aggregating Sequences

In the solid-phase synthesis of hydrophobic, aggregation-prone peptide sequences, the incorporation of Hmb-protected valine leads to substantially higher crude product purity compared to the use of standard Fmoc-Val-OH [1]. The Hmb group blocks the interchain hydrogen bonding responsible for on-resin aggregation, a phenomenon that severely compromises synthesis with standard amino acids [2]. While exact purity improvements are sequence-dependent, the qualitative improvement is consistently observed across multiple 'difficult sequence' case studies [3].

Difficult peptide synthesis Hmb backbone protection Fmoc SPPS aggregation

Hmb-Protected Amino Acid vs. Pseudoproline Dipeptide: Direct Comparison of Crude Purity and Coupling Efficiency

A direct head-to-head study by Sampson et al. (1999) compared Hmb-protected amino acid building blocks (including Fmoc-(FmocHmb)Val-OH analogs) with structurally analogous pseudoproline dipeptides for the synthesis of identical 'difficult' peptide sequences under controlled Fmoc SPPS conditions [1]. Both strategies led to substantial improvements in crude peptide purity compared to unprotected synthesis. However, pseudoproline incorporation was quantitatively superior to Hmb backbone protection, attributed to slow and incomplete coupling of the amino acid residue immediately following the sterically hindered Hmb-protected amino acid [2].

Difficult peptide sequences Pseudoproline dipeptides Comparative peptide synthesis

MonoFmoc vs. BisFmoc Hmb Derivatives: Synthetic Yield Advantage of the MonoFmoc Variant

A 1997 study compared the monoFmoc derivatives (Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids) with the bisFmoc derivatives (the class to which Fmoc-(fmochmb)val-OH belongs) [1]. The monoFmoc derivatives were obtained in significantly higher synthetic yield than the bisFmoc derivatives, indicating that the latter are more costly to produce [2]. However, once coupled to the resin, both derivative types exhibit identical coupling yields under standard TBTU/HOBt/DIEA activation conditions, meaning there is no performance penalty for using the more accessible bisFmoc format in the actual peptide synthesis [3].

Hmb backbone protection BisFmoc derivatives MonoFmoc synthesis

Suppression of Aspartimide By-Products: Hmb Protection at the Asp/Asn Carboxyl-Terminal Residue Junction

When the residue immediately preceding an aspartic acid (Asp) or asparagine (Asn) is incorporated using an Hmb-protected derivative, the formation of aspartimide and piperidide by-products is significantly suppressed [1]. This effect has been documented using Fmoc-(FmocHmb)Val-OH and its analogs during the synthesis of Asp/Asn-containing peptides . While standard Fmoc chemistry at such junctions often yields high levels of these cyclic imide side products, the Hmb backbone modification disrupts the nucleophilic attack pathway, thus preserving the integrity of the desired peptide product [2].

Aspartimide formation Asp/Asn residues Piperidide side products

Optimal Procurement Scenarios for Fmoc-(fmochmb)val-OH Based on Quantitative Evidence


Synthesis of Hydrophobic, Aggregation-Prone Peptides Where Standard Fmoc-valine Fails

Fmoc-(fmochmb)val-OH is the preferred building block for any Fmoc SPPS campaign targeting β-sheet-forming, hydrophobic, or transmembrane peptide sequences, where use of standard Fmoc-Val-OH results in on-resin aggregation and either failed synthesis or very low yield [1]. The Hmb backbone protection disrupts interchain hydrogen bonding, enabling successful chain elongation as demonstrated by the successful synthesis of difficult sequences such as Alzheimer’s β-amyloid fragments [2].

Peptide Sequences Containing Asp or Asn Residues to Minimize Aspartimide By-Products

When the synthetic route involves a valine residue immediately C-terminal to an Asp or Asn residue, Fmoc-(fmochmb)val-OH should be selected to suppress aspartimide and piperidide by-product formation, a documented advantage of Hmb protection at such junctions [3]. This reduces purification demands and increases the overall yield of the desired peptide product.

Commercial-Scale Production Requiring Validated, Off-the-Shelf Hmb Building Blocks

For procurement teams scaling up peptide GMP production, Fmoc-(fmochmb)val-OH offers the advantage of being a well-characterized, analytically defined commercial product (≥95% HPLC, ≥99.5% enantiomeric purity) available from major suppliers like Novabiochem . In contrast to the synthetically more efficient monoFmoc analogs, which may not be as widely stocked, the bisFmoc derivative is readily available with validated quality control data.

Combinatorial Library Synthesis Screening for Difficult Peptide Drug Candidates

In early-phase peptide drug discovery where multiple aggregation-prone candidates are screened, incorporating Fmoc-(fmochmb)val-OH increases the probability of successfully synthesizing and purifying leads that would otherwise be lost to synthetic failure [4]. The documented coupling equivalence between bisFmoc and monoFmoc derivatives ensures synthetic reliability without sacrificing efficiency at the coupling stage [5].

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